molecular formula C12H10F2N4O B2471206 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone CAS No. 2189498-77-7

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone

Cat. No. B2471206
CAS RN: 2189498-77-7
M. Wt: 264.236
InChI Key: AAWMIZBNCYFUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone is a chemical compound with a molecular formula of C13H14N4O. It belongs to a class of compounds that have been studied for their potential antiviral properties .


Synthesis Analysis

The synthesis of similar triazole compounds has been reported in the literature. For instance, azirine-triazole hybrids were selectively synthesized by the reaction of 1-(3-aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanones with tosyl and (E)-2-benzoylvinyl azides .


Chemical Reactions Analysis

The Ru-mediated reaction failed and the Cu-catalyzed variant generated 1,2,3-triazoles with only modest yields and efficiencies, indicating a substantial steric barrier around the 4′-azido group .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives are recognized for their significant biological activities and have been the subject of numerous studies aimed at developing new drugs. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The structural versatility of triazoles allows for the development of new chemical entities with potential therapeutic applications. There is a continuous interest in finding more efficient and environmentally friendly methods for preparing these compounds, reflecting ongoing challenges in green chemistry, energy saving, and sustainability. The development of triazole derivatives is not only crucial for addressing new diseases but also for combating antibiotic-resistant bacteria and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).

Synthesis and Applications in Material Science and Nanotechnology

The synthesis of 1,2,3-triazoles, particularly 1,4-disubstituted 1,2,3-triazoles, has been a focal point of research due to their broad spectrum of biological activities and applications in drug discovery, bioconjugation, material science, and solid-phase organic synthesis. The copper(I) catalyzed azide-alkyne cycloaddition, known as the click reaction, is a key method for synthesizing these compounds, offering simplicity, high selectivity, and yields. This methodology has propelled the exploration of 1,2,3-triazoles for developing new biologically active compounds and materials with potential industrial applications (Kaushik et al., 2019).

Eco-friendly Procedures in Triazole Synthesis

Recent advances in the eco-friendly synthesis of 1,2,3-triazoles highlight the shift towards sustainable chemical processes. The review of eco-friendly methods for triazole synthesis underlines the importance of new and recoverable catalysts, such as biosourced compounds and nanoparticle-based catalysts. These methods offer advantages like shorter reaction times, easier work-up, and higher yields, demonstrating the potential for the industrial synthesis of drugs and other applications. The adoption of these eco-friendly procedures aligns with the broader goals of reducing environmental impact and enhancing sustainability in chemical manufacturing (de Souza et al., 2019).

properties

IUPAC Name

(2,6-difluorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N4O/c13-9-2-1-3-10(14)11(9)12(19)17-6-8(7-17)18-15-4-5-16-18/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWMIZBNCYFUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2F)F)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,6-difluorobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.